

DCH36_06: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: DCH36_06

Cat. No.: B1669891

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Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These epigenetic regulators are critical for chromatin remodeling and the transcriptional regulation of genes involved in cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of p300/CBP activity is strongly implicated in the etiology of various cancers, particularly leukemia. **DCH36_06** has demonstrated significant anti-tumor activities both in vitro and in vivo, making it a valuable tool for cancer research and a potential therapeutic candidate.[1]

These application notes provide a comprehensive overview of the applications of **DCH36_06** in cancer research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experiments.

Mechanism of Action

DCH36_06 exerts its anti-cancer effects by selectively inhibiting the HAT activity of p300 and CBP. This inhibition leads to a decrease in the acetylation of histone and non-histone proteins, thereby altering gene expression. A key target of p300/CBP is the lysine 18 residue of histone H3 (H3K18). **DCH36_06** treatment leads to a significant reduction in global H3K18 acetylation (H3K18ac) levels in leukemic cells.[1]

The downstream consequences of p300/CBP inhibition by **DCH36_06** include:

- **Cell Cycle Arrest:** **DCH36_06** induces a dose-dependent arrest of the cell cycle at the G1 phase.[\[1\]](#)
- **Induction of Apoptosis:** The compound triggers programmed cell death by activating the intrinsic apoptotic pathway, evidenced by the cleavage and activation of pro-caspase 9, pro-caspase 3, and Poly (ADP-ribose) polymerase 1 (PARP1).[\[1\]](#)
- **Modulation of Gene Expression:** **DCH36_06** alters the expression of genes crucial for cancer cell survival and proliferation, including MYC, HIF1A, and BAX.[\[2\]](#)

Data Presentation

In Vitro Inhibitory Activity of DCH36_06

Target	IC50 (μM)
p300	0.6
CBP	3.2

Anti-proliferative Activity of DCH36_06 in Leukemia Cell Lines

Cell Line	IC50 (μM)
MOLT-4	1.8
Jurkat	2.1
MV4-11	3.5
THP-1	4.2
K562	5.7
Kasumi-1	6.3

Effect of DCH36_06 on Cell Cycle Distribution in MOLT-4 Cells (48h treatment)

Treatment	% G1 Phase	% S Phase	% G2/M Phase
Control (DMSO)	45.2	38.1	16.7
DCH36_06 (5 μ M)	62.5	25.3	12.2
DCH36_06 (10 μ M)	78.1	12.4	9.5

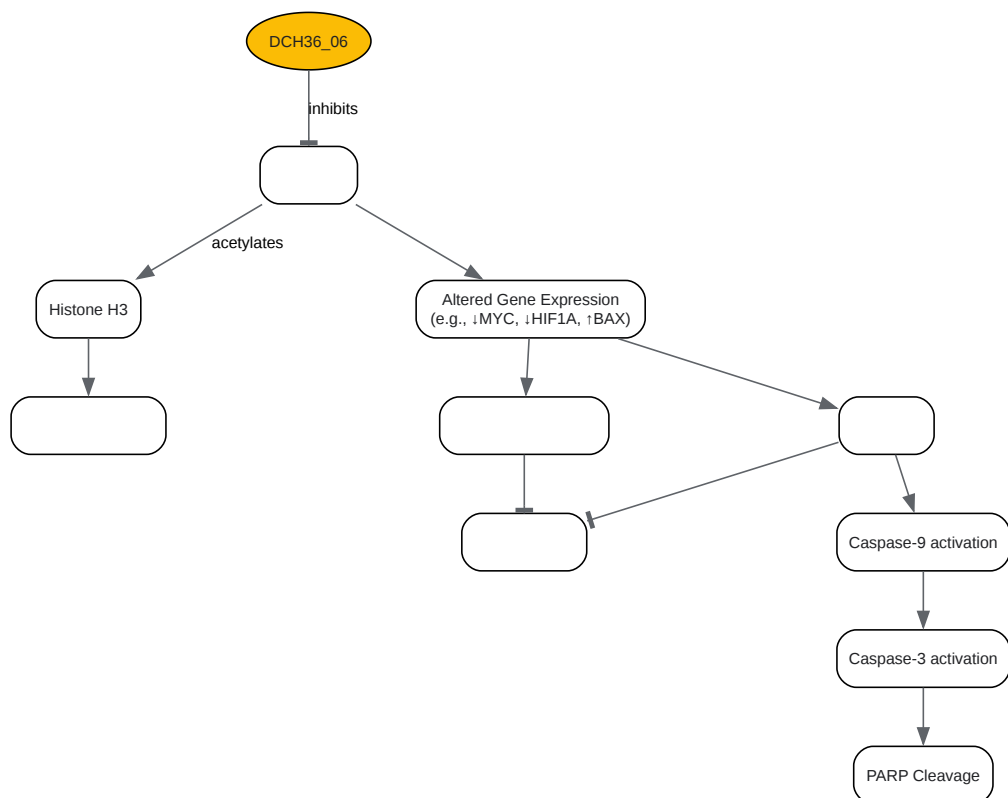
Induction of Apoptosis by DCH36_06 in MOLT-4 Cells (48h treatment)

Treatment	% Apoptotic Cells (Annexin V+)
Control (DMSO)	5.3
DCH36_06 (5 μ M)	25.8
DCH36_06 (10 μ M)	48.2

In Vivo Efficacy of DCH36_06 in a MOLT-4 Xenograft Model

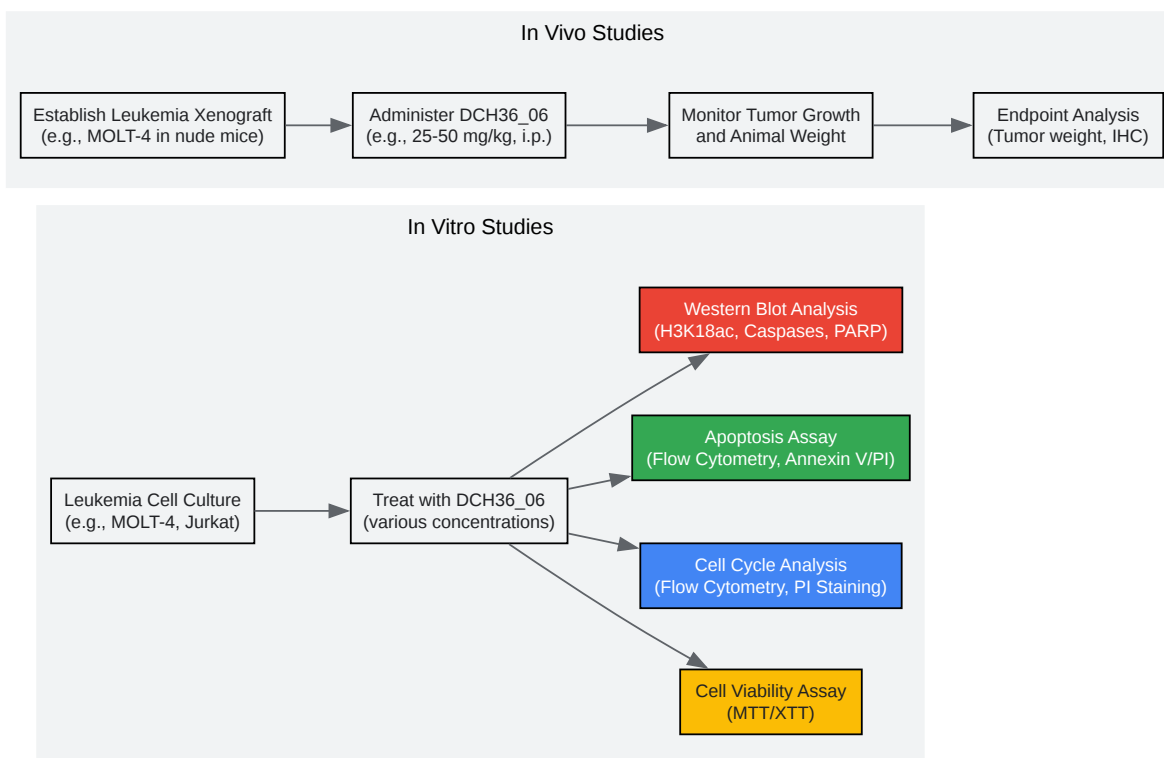
Treatment Group	Mean Tumor Volume (mm ³) at Day 20	Tumor Growth Inhibition (%)
Vehicle Control	1520 \pm 150	-
DCH36_06 (25 mg/kg)	850 \pm 120	44.1
DCH36_06 (50 mg/kg)	480 \pm 95	68.4

Signaling Pathways and Experimental Workflows



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Caption: **DCH36_06** inhibits p300/CBP, leading to cell cycle arrest and apoptosis.



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References

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- 2. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
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